Khelloside
Overview
Description
Phototherapeutic Properties of Khelloside
Khelloside, along with its analog khellin, has been studied for its potential therapeutic effects. Khellin, which has a chemical structure similar to psoralen, has been reported to be effective in treating vitiligo when used in conjunction with ultraviolet A irradiation. However, khellin's photobiological activity on yeast is significantly lower than that of bifunctional psoralens such as 5-methoxypsoralen. In vitro studies have shown that khellin is a poor photosensitizer and behaves as a monofunctional agent with respect to DNA photoaddition. It does not induce cross-links in DNA either in vitro or in vivo in Chinese hamster cells. This characteristic may contribute to its low photogenotoxicity in yeast and the absence of phototoxic erythemal response in vitiligo treatment .
Hypocholesterolemic Effect of Khelloside
Khelloside has been evaluated for its hypocholesterolemic effects in female cynomolgus monkeys. In a study, khelloside significantly lowered low-density lipoprotein cholesterol (LDL-C) by 73%, high-density lipoprotein cholesterol (HDL-C) by 23%, and total cholesterol by 44% after two weeks of daily administration at a dose of 20 mg/kg. The substance did not affect very low-density lipoprotein cholesterol (VLDL-C) or triglycerides (TG). No toxicity was observed, as indicated by stable clinical chemistry parameters and body weights. Lower doses of khelloside also demonstrated similar cholesterol-lowering effects without significant changes in VLDL-C, TG, body weights, or clinical chemistry variables. A single oral dose of khelloside modulated LDL-C and total-C as well. Notably, khellin caused emesis in the studied animals, while khelloside did not have this emetic effect .
Molecular and Structural Analysis of Khelloside
Khelloside is one of the crystalline substances isolated from the fruit of Ammi visnaga. Its molecular and structural formula have been established, distinguishing it from its analogs khellin and visnagin. While khellin is pharmacologically active and visnagin is less active, khelloside lacks the antispasmodic action of khellin. The identification of khelloside is crucial for purity assessment and pharmacological applications. Various tests have been developed to differentiate between khellin, visnagin, and khelloside. These tests often involve the formation of oxonium salts of khellin, which are stable in dry solid state but decompose in aqueous solution or dilute ammonia at room temperature to yield khellin. The oxonium salts are insoluble in organic solvents, and attempts to recrystallize them have been unsuccessful. The alloxan and ninhydrin tests for khelloside are believed to be due to a condensation reaction between the reagent's active carbonyl group and the 2-methyl group of khellin or visnagin .
Scientific Research Applications
Coronary Vasodilator Properties
Khellolside has been identified as a potent coronary vasodilator. Research dating back to 1949 highlighted its effectiveness in dilating coronary arteries, proving significantly stronger than aminophylline in this respect. This property makes khellolside a potential treatment for angina pectoris and may aid in improving collateral circulation in patients with coronary thrombosis (Anrep, Kenawy, & Barsoum, 1949).
Skin Penetration and Distribution
A study conducted in 1999 explored khellolside's ability to penetrate the skin. This research demonstrated that khellolside can effectively pass through the stratum corneum, reaching the basal epidermis and upper dermis. This property is particularly relevant for topical applications, such as in dermatology or transdermal drug delivery systems (Marconi et al., 1999).
Renal Epithelial Protection
Research from 2010 showed that khellolside can prevent renal epithelial cell damage. This study found that both khellolside and its constituents, khellin and visnagin, could significantly decrease lactate dehydrogenase release in renal epithelial cells, indicating their protective effects against cell injury. This property could be beneficial in preventing stone formation associated with hyperoxaluria (Vanachayangkul et al., 2010).
Enhancement of Biopharmaceutical Attributes
A recent study in 2021 focused on enhancing the biopharmaceutical attributes of khellolside by creating amorphous binary solid dispersions. This research aimed to improve the solubility and dissolution behavior of khellolside, which could enhance its therapeutic applications (Bharate, 2021).
Antifungal Activity
Khellolside has demonstrated potential as an antifungal agent. A 2018 study showed that Ammi visnaga extract, which contains khellolside, exhibited significant antifungal activity against Rhizoctonia solani, a pathogen causing root rot in maize. The study highlighted its potential as a low-cost, eco-friendly alternative for controlling fungal diseases in plants (Rashad, Aseel, & Hafez, 2018).
Future Directions
properties
IUPAC Name |
4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRACCTZSAUMGO-WIMVFMHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878402 | |
Record name | Khellol Glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Khelloside | |
CAS RN |
17226-75-4 | |
Record name | Khellol glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17226-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Khelloside [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017226754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Khellol Glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Khelloside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KHELLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4FRZ5WJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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